(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine
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Overview
Description
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine group attached to a phenyl ring substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 3-(tert-butoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]amine
- (NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]nitrosoamine
Uniqueness
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3/b12-8- |
InChI Key |
XMTBLRYOFUXXPY-WQLSENKSSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC(=C1)/C=N\O |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=NO |
Origin of Product |
United States |
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